1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Description
Properties
CAS No. |
1253789-87-5 |
|---|---|
Molecular Formula |
C10H6BrCl2NO |
Synonyms |
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate |
Origin of Product |
United States |
Preparation Methods
Benzyl Ester Formation via Benzyl Chloroformate
In a typical procedure, pyrrolidine-1,3-dicarboxylic acid is treated with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction proceeds in dichloromethane at room temperature, selectively forming the 1-benzyl ester. Excess benzyl chloroformate ensures complete conversion, while sodium carbonate neutralizes the liberated HCl. After 12–24 hours, the mixture is washed with brine, concentrated, and purified via column chromatography (petroleum ether:ethyl acetate = 2:1) to yield the mono-ester intermediate.
Ethyl Esterification via Ethyl Chloroformate or Ethanol Activation
The 3-carboxylic acid group is subsequently esterified using ethyl chloroformate or ethanol with a coupling agent like DCC (dicyclohexylcarbodiimide). Ethyl chloroformate offers higher reactivity, enabling esterification under mild conditions (0–25°C, 4–6 hours). Alternatively, ethanol with DCC and DMAP (4-dimethylaminopyridine) achieves comparable yields but requires extended reaction times (12–18 hours). The final product is isolated via chromatography, yielding 1-benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate with an overall yield of 58–65%.
Key Data:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Benzyl chloroformate, Na₂CO₃ | CH₂Cl₂, 20°C, 24h | 68% | |
| 2 | Ethyl chloroformate, DCC | CH₂Cl₂, 0°C→25°C, 6h | 72% |
Oxidation-Esterification of Pyrrolidine-3-methanol Derivatives
This two-step method begins with a pyrrolidine-3-methanol precursor, which is oxidized to the carboxylic acid before esterification.
Jones Oxidation to Carboxylic Acid
(R)-(1-benzyloxycarbonyl-pyrrolidin-3-yl)-methanol is oxidized using Jones reagent (CrO₃ in H₂SO₄) in acetone at 20°C. The reaction completes within 30 minutes, yielding (R)-1-benzyloxycarbonyl-pyrrolidine-3-carboxylic acid with 79% efficiency. The crude product is neutralized with NaHCO₃, acidified to pH 2, and extracted into ethyl acetate.
Ethyl Ester Formation
The carboxylic acid is treated with ethanol and H₂SO₄ under reflux (80°C, 8 hours) to form the ethyl ester. Alternatively, ethyl chloroformate in pyridine achieves milder conditions (25°C, 4 hours). The final compound is purified via vacuum distillation or chromatography, yielding this compound in 70–75% overall yield.
Key Data:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Jones reagent (CrO₃/H₂SO₄) | Acetone, 20°C, 0.5h | 79% | |
| 2 | Ethanol, H₂SO₄ | Reflux, 8h | 85% |
Cyclization of Ethyl 3-Benzylaminopropionate
A patent-pending route involves cyclizing ethyl 3-benzylaminopropionate to form the pyrrolidine ring, followed by esterification.
Michael Addition and Cyclization
Ethyl acrylate reacts with benzylamine at 30–40°C to form ethyl 3-benzylaminopropionate in 96.4% yield. Subsequent treatment with concentrated HCl induces cyclization to N-benzyl-3-pyrrolidone, which is hydrolyzed and re-esterified.
Dual Esterification
The lactam intermediate is hydrolyzed to the dicarboxylic acid using NaOH, followed by sequential esterification with benzyl and ethyl chloroformates. This method achieves a 63% overall yield but requires rigorous pH control during hydrolysis.
Key Data:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Ethyl acrylate, benzylamine | 35°C, 15h | 96.4% | |
| 2 | HCl, NaOH | Hydrolysis, pH 12–13 | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Direct Esterification | High selectivity, mild conditions | Requires chromatography | 58–65% |
| Oxidation-Esterification | Scalable, high purity | Toxic reagents (CrO₃) | 70–75% |
| Cyclization Route | Avoids pre-formed pyrrolidine | Multi-step, low yield | 63% |
Optimization Strategies
-
Catalytic Improvements : Replacing Jones reagent with TEMPO/NaClO₂ reduces toxicity while maintaining oxidation efficiency.
-
One-Pot Esterification : Simultaneous use of benzyl and ethyl chloroformates with phase-transfer catalysts (e.g., TBAB) may enhance yields to >80%.
-
Enantioselective Synthesis : Chiral ligands like (R)-BINOL in esterification steps can yield enantiomerically pure product (>98% ee) .
Chemical Reactions Analysis
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine Dicarboxylates
The structural and functional properties of pyrrolidine dicarboxylates are highly dependent on the ester substituents. Below is a comparative analysis:
Key Observations :
- Deprotection : Benzyl groups are removed via hydrogenation, while tert-butyl esters require acidic conditions . Ethyl esters are more stable than methyl under basic hydrolysis .
- Functional Groups : The 4-oxo derivative (CAS 51814-19-8) introduces polarity, altering solubility and binding interactions .
Ring Structure Variations: Pyrrolidine vs. Piperidine
Substituting pyrrolidine (5-membered ring) with piperidine (6-membered ring) impacts conformational flexibility and steric hindrance:
Key Observations :
Key Observations :
- Catalysts : BF₃•Et₂O is widely used for esterification due to its efficiency in activating trichloroacetimidates .
- Yields : tert-Butyl derivatives often achieve higher yields due to reduced steric hindrance compared to ethyl analogs .
Commercial and Industrial Relevance
- Pricing : 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is priced at €25.00/g (CymitQuimica), while ethyl analogs are less commonly listed, suggesting higher synthesis costs .
- Availability : Ethyl and tert-butyl derivatives are specialized intermediates, whereas methyl esters are more widely available .
Biological Activity
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group and two carboxylate groups at the 1 and 3 positions. The synthesis typically involves reactions between pyrrolidine derivatives and benzyl or ethyl esters, often utilizing strong acids or bases as catalysts.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it may interact with aldose reductase, which plays a role in diabetic complications .
- Receptor Binding : It can modulate receptor activity, influencing pathways related to inflammation and oxidative stress. The structural features contribute to its binding affinity and selectivity for these molecular targets .
Biological Activities
The compound exhibits several biological activities that are being explored:
- Antimicrobial Activity : Preliminary studies have indicated that similar pyrrolidine derivatives can exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Antitumor Potential : Research into related compounds has shown promise in disrupting cellular processes associated with cancer progression. This includes the ability to inhibit DNA repair enzymes, which may enhance the efficacy of existing cancer therapies.
Case Study 1: Antibacterial Activity
In a comparative study of pyrrole derivatives, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. This indicates that structural modifications can significantly influence antibacterial efficacy .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition highlighted that derivatives of this compound could effectively inhibit aldose reductase activity. This is particularly relevant for developing treatments for diabetic complications, as inhibiting this enzyme can reduce sorbitol accumulation in tissues .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | Methyl group instead of ethyl | Different pharmacokinetics |
| 1-Benzyl 3-phenyl pyrrolidine-1,3-dicarboxylate | Phenyl group at the 3 position | Enhanced receptor binding |
| 4-Methylpyrrolidine-2-carboxylic acid | Different ring substitution | Varying biological activity profiles |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles.
Q & A
Q. What are the standard synthetic methodologies for preparing 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of appropriately substituted precursors and the use of protecting groups (e.g., tert-butyl or benzyl esters). Key steps include:
- Cyclization : Formation of the pyrrolidine ring via intramolecular nucleophilic attack, often catalyzed by bases like K₂CO₃ or under acidic conditions .
- Esterification : Introduction of the benzyl and ethyl groups via carbodiimide-mediated coupling or transesterification .
- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the product. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature control (0–60°C), and stoichiometric ratios of reagents to improve yields (>70%) .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the benzyl (δ 7.2–7.4 ppm), ethyl (δ 1.2–1.4 ppm), and pyrrolidine moieties (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 263.29 for C₁₄H₁₇NO₄) .
- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups .
Q. What are the common chemical reactions involving this compound, and how do its functional groups influence reactivity?
Key reactions include:
- Nucleophilic Substitution : The benzyl ester is susceptible to hydrogenolysis (H₂/Pd-C), enabling deprotection to free carboxylic acids .
- Ester Hydrolysis : Basic or acidic hydrolysis of the ethyl ester to yield carboxylic acid derivatives .
- Cycloaddition : The pyrrolidine ring can participate in [3+2] cycloadditions with dipolarophiles, facilitated by electron-withdrawing groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound derivatives?
- Steric Effects : Replacing ethyl with bulkier groups (e.g., tert-butyl) reduces enzymatic degradation but may hinder target binding .
- Electron-Withdrawing Groups : Nitro or halogen substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
- Spirocyclic Analogs : Introducing spiro frameworks (e.g., 7-oxa-1-azaspiro[4.4]nonane) alters conformational flexibility, affecting receptor affinity . Methodological Approach: Synthesize analogs via parallel combinatorial chemistry and evaluate activity using enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. How can researchers resolve contradictions in synthetic yields or purity reported across studies?
Discrepancies often arise from:
Q. What mechanistic insights exist for the pharmacological activity of this compound, particularly in neurological targets?
- Receptor Binding : The compound’s pyrrolidine core mimics proline, enabling interaction with neurotransmitter transporters (e.g., serotonin reuptake inhibitors) .
- Enzyme Inhibition : Ester groups coordinate with catalytic residues in hydrolases (e.g., acetylcholinesterase), as shown in molecular docking studies . Advanced Studies: Radioligand binding assays and in silico simulations (e.g., AutoDock Vina) to map binding poses .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Degradation Pathways : Hydrolysis of esters in humid environments or oxidation of the benzyl group .
- Optimal Storage : Sealed containers under argon at –20°C, with desiccants to prevent moisture uptake . Stability Testing: Accelerated aging studies (40°C/75% RH) monitored by HPLC to assess degradation kinetics .
Q. What role does computational modeling play in predicting the interactions of this compound with biological targets?
- Molecular Docking : Predict binding modes to receptors (e.g., G-protein-coupled receptors) using software like Schrödinger Maestro .
- QSAR Models : Quantitative structure-activity relationships to correlate substituent effects with activity . Validation: Compare computational predictions with experimental IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
